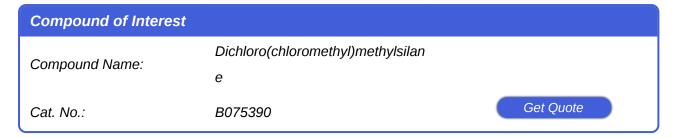


# Application of Dichloro(chloromethyl)methylsilane in the Synthesis of Agricultural Chemicals

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Application Note: AN-AGCHEM-DCCMS-001

### Introduction

**Dichloro(chloromethyl)methylsilane** (CAS No. 1558-33-4), a versatile organosilicon compound, serves as a crucial building block in the synthesis of various agricultural chemicals. [1][2] Its unique reactivity, stemming from the presence of both a chloromethyl group and two labile chlorine atoms attached to a central silicon atom, allows for its incorporation into complex molecules, thereby imparting unique properties to the final product. This application note details the use of **dichloro(chloromethyl)methylsilane** in the synthesis of the potent triazole fungicide, Flusilazole, a widely used agent for the control of a broad spectrum of fungal diseases in crops.

The introduction of a silicon atom into the molecular structure of a pesticide can influence its biological activity, metabolic stability, and physicochemical properties. In the case of Flusilazole, the silicon atom is integral to its three-dimensional structure, which is crucial for its fungicidal efficacy.

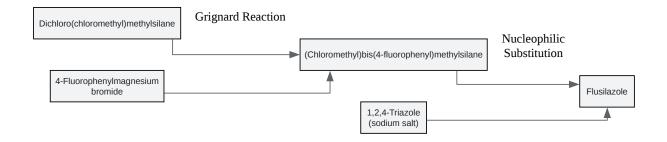
# **Core Application: Synthesis of Flusilazole**



Flusilazole, chemically known as bis(4-fluorophenyl)(methyl)(1H-1,2,4-triazol-1-ylmethyl)silane, is a systemic fungicide that acts by inhibiting the biosynthesis of sterols in fungi.[1][3] The synthesis of Flusilazole involves the key intermediate (chloromethyl)bis(4-fluorophenyl)methylsilane, which is synthesized from **dichloro(chloromethyl)methylsilane**.

# **Synthetic Pathway Overview**

The overall synthetic route from **dichloro(chloromethyl)methylsilane** to Flusilazole can be conceptualized as a two-step process. The first step involves the substitution of the two chlorine atoms on the silicon in **dichloro(chloromethyl)methylsilane** with 4-fluorophenyl groups. The second step is the nucleophilic substitution of the chlorine atom in the chloromethyl group by the 1,2,4-triazole anion.



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Caption: General synthetic pathway for Flusilazole from dichloro(chloromethyl)methylsilane.

# **Experimental Protocols**

# Protocol 1: Synthesis of (Chloromethyl)bis(4-fluorophenyl)methylsilane

This protocol describes the synthesis of the key intermediate, (chloromethyl)bis(4-fluorophenyl)methylsilane, from **dichloro(chloromethyl)methylsilane** via a Grignard reaction.

Materials:



Reagent	CAS No.	Molar Mass ( g/mol ) Quantity (mol)		Quantity (g or mL)
Dichloro(chlorom ethyl)methylsilan e	1558-33-4	163.51	0.1	16.35 g
Magnesium turnings	7439-95-4	24.31	0.22	5.35 g
1-Bromo-4- fluorobenzene	462-06-6	175.00	0.22	38.5 g
Anhydrous tetrahydrofuran (THF)	109-99-9	72.11	-	250 mL
Iodine	7553-56-2	253.81	-	1 crystal

#### Procedure:

- Grignard Reagent Preparation:
  - A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel,
     and a magnetic stirrer is flame-dried and cooled under a nitrogen atmosphere.
  - Magnesium turnings and a crystal of iodine are placed in the flask.
  - A solution of 1-bromo-4-fluorobenzene in 100 mL of anhydrous THF is prepared and added to the dropping funnel.
  - A small amount of the 1-bromo-4-fluorobenzene solution is added to the magnesium turnings to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).
  - The remaining 1-bromo-4-fluorobenzene solution is added dropwise at a rate that
    maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an
    additional hour to ensure complete formation of the Grignard reagent.



- Reaction with **Dichloro(chloromethyl)methylsilane**:
  - The Grignard reagent solution is cooled to 0 °C in an ice bath.
  - A solution of dichloro(chloromethyl)methylsilane in 50 mL of anhydrous THF is added dropwise to the stirred Grignard reagent solution over 1 hour, maintaining the temperature below 10 °C.
  - After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.
- Work-up and Purification:
  - The reaction mixture is quenched by slow addition of a saturated aqueous solution of ammonium chloride (100 mL).
  - The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
  - The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
  - The crude product is purified by vacuum distillation to yield (chloromethyl)bis(4fluorophenyl)methylsilane as a colorless oil.

Expected Yield: 75-85%

# **Protocol 2: Synthesis of Flusilazole**

This protocol describes the final step in the synthesis of Flusilazole by reacting the intermediate with the sodium salt of 1,2,4-triazole.

Materials:



Reagent	CAS No.	Molar Mass ( g/mol ) Quantity (mol)		Quantity (g or mL)
(Chloromethyl)bi s(4- fluorophenyl)met hylsilane	85491-26-5	282.79	0.05	14.14 g
1,2,4-Triazole	288-88-0	69.07	0.06	4.14 g
Sodium hydride (60% dispersion in mineral oil)	7646-69-7	24.00	0.06	2.4 g
Anhydrous dimethylformami de (DMF)	68-12-2	73.09	-	100 mL

#### Procedure:

- Preparation of Sodium Triazolide:
  - A three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with 1,2,4-triazole and 50 mL of anhydrous DMF.
  - Sodium hydride is added portion-wise to the stirred solution at 0 °C.
  - The mixture is stirred at room temperature for 1 hour until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of 1,2,4-triazole.
- Reaction with (Chloromethyl)bis(4-fluorophenyl)methylsilane:
  - A solution of (chloromethyl)bis(4-fluorophenyl)methylsilane in 50 mL of anhydrous DMF is added dropwise to the sodium triazolide suspension at room temperature.
  - The reaction mixture is heated to 80 °C and stirred for 6 hours.
- Work-up and Purification:



- The reaction mixture is cooled to room temperature and poured into 200 mL of ice-water.
- The aqueous mixture is extracted with ethyl acetate (3 x 75 mL).
- The combined organic layers are washed with water (2 x 100 mL) and brine (100 mL),
   then dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure to give the crude product.
- The crude Flusilazole is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield a white crystalline solid.

Expected Yield: 80-90%

**Quantitative Data Summary** 

Compo und	Starting Material	Reactio n Type	Molar Ratio (Startin g Material :Reagen t)	Solvent	Temper ature (°C)	Reactio n Time (h)	Yield (%)
(Chlorom ethyl)bis( 4- fluorophe nyl)meth ylsilane	Dichloro( chlorome thyl)meth ylsilane	Grignard Reaction	1:2.2	THF	0 to RT	13	75 - 85
Flusilazol e	(Chlorom ethyl)bis( 4- fluorophe nyl)meth ylsilane	Nucleoph ilic Substituti on	1:1.2	DMF	80	6	80 - 90



# **Logical Workflow for Synthesis**

Prepare Grignard Reagent (4-Fluorophenylmagnesium bromide) React Grignard Reagent with Dichloro(chloromethyl)methylsilane Quench and Purify (Vacuum Distillation) Intermediate Product Step 2: Flusilazole Synthesis Prepare Sodium Triazolide React with (Chloromethyl)bis(4-fluorophenyl)methylsilane Work-up and Purify (Column Chromatography)

Step 1: Intermediate Synthesis

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Caption: Detailed workflow for the two-step synthesis of Flusilazole.

# Conclusion



**Dichloro(chloromethyl)methylsilane** is a valuable and versatile starting material for the synthesis of complex, high-value agricultural chemicals such as the fungicide Flusilazole. The protocols provided herein offer a detailed methodology for the laboratory-scale synthesis of this important agrochemical. The ability to introduce a silicon atom into the molecular scaffold through the use of **dichloro(chloromethyl)methylsilane** provides a powerful tool for the development of novel pesticides with potentially improved efficacy and unique modes of action. Researchers in the field of agrochemical synthesis can utilize these protocols as a foundation for the development of new silicon-containing active ingredients.

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